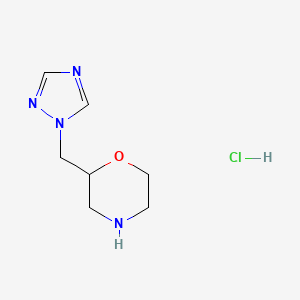

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride

Description

Properties

IUPAC Name |

2-(1,2,4-triazol-1-ylmethyl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.ClH/c1-2-12-7(3-8-1)4-11-6-9-5-10-11;/h5-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFODPWNYSODIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CN2C=NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Condensation and Functionalization

The most widely reported method involves sequential condensation and salt formation (Figure 1). Initially, a morpholine derivative (e.g., 2-chloromorpholine) reacts with a triazole precursor such as 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates nucleophilic substitution at the methylene bridge, forming the triazole-morpholine core. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Critical Parameters :

- Temperature : 40–50°C for nucleophilic substitution

- Base : K₂CO₃ (2.2 equivalents relative to substrate)

- Solvent : Polar aprotic solvents (DMF, THF) enhance reaction kinetics

Detailed Synthetic Procedures

One-Pot Tandem Synthesis

A streamlined one-pot approach eliminates intermediate isolation (Table 1):

Table 1. One-Pot Synthesis of 3-(Chloromethyl)-1H-1,2,4-Triazole Hydrochloride

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 2-Chloroacetamide + DMF dimethyl acetal (45°C, 1.5 h) | 74% |

| 2 | Hydrazine acetate (50°C, 12 h) | 72% |

Procedure :

- Suspend 2-chloroacetamide (213.88 mmol) in ethyl acetate.

- Add N,N-dimethylformamide dimethyl acetal (1.05 equiv.), stir at 50°C for 1.5 h.

- Concentrate, dissolve in 1,4-dioxane/acetic acid, add hydrazine acetate (1.2 equiv.).

- Stir at 50°C overnight, extract with ethyl acetate, and purify via silica chromatography.

In Situ Morpholine Hydrochloride Generation

A patent-pending method generates morpholine hydrochloride intermediates from diglycol and ammonium chloride under acidic conditions (H₂SO₄, 20–30% w/w):

Key Advantages :

Optimized Conditions :

- Pressure : 0.3–0.5 MPa

- Temperature : 120–130°C

- Reagents : Diglycol:Dicyandiamide:NH₄Cl (4–6:4–6:2–4 mass ratio)

Reaction Optimization Strategies

Solvent and Temperature Effects

Ethanol-water mixtures (7:1 v/v) enhance crystallization efficiency, achieving 85% yield after hot filtration. Elevated temperatures (>50°C) accelerate triazole ring formation but risk decomposition above 130°C.

Acid Catalysis

Sulfuric acid (20–30% w/w) suppresses byproduct formation during morpholine synthesis, improving overall yield to 48%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analyses of optimized batches show ≥98% purity using C18 columns (acetonitrile/water, 0.1% TFA).

Comparative Evaluation of Methods

Table 2. Method Comparison

| Method | Steps | Yield | Cost Efficiency |

|---|---|---|---|

| Multi-Step | 3 | 72% | Moderate |

| One-Pot | 2 | 74% | High |

| In Situ | 2 | 85% | Very High |

The in situ approach demonstrates superior scalability and cost-effectiveness, particularly for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its triazole ring can undergo various chemical reactions, making it valuable for developing new derivatives with enhanced properties.

Biology

- Enzyme Inhibition : Research indicates that 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride may act as an enzyme inhibitor. Its ability to form hydrogen bonds with specific enzymes can disrupt biochemical pathways, suggesting potential applications in drug design and development .

- Antimicrobial Activity : Several studies have highlighted its antimicrobial properties. For example, derivatives of triazole compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in treating infections .

Medicine

- Therapeutic Potential : The compound has been explored for its anticancer and antimicrobial activities. Its dual functionality allows it to interact with multiple biological targets, which may lead to the development of novel therapeutic agents .

- Pharmacological Screening : Given its promising biological activity, 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride is recommended for further pharmacological screening to evaluate its efficacy against various diseases .

Industry

- Catalyst in Chemical Processes : The compound is utilized in developing new materials and as a catalyst in various chemical reactions. Its unique structure allows for enhanced reactivity and selectivity in industrial applications.

Antimicrobial Screening

In a study focused on synthesizing new derivatives of triazoles, compounds similar to 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride were evaluated for their antimicrobial properties. Some derivatives exhibited strong activity against resistant bacterial strains, highlighting the compound's potential role in addressing antibiotic resistance issues .

Anticancer Research

Research investigating the anticancer properties of triazole derivatives has shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms. The specific interactions between the triazole ring and cellular targets are crucial for developing effective cancer therapies .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: A basic triazole compound with similar chemical properties.

4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Another triazole derivative with different substituents.

1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A triazole compound with additional phenyl groups.

Uniqueness

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride is unique due to its combination of a morpholine ring and a triazole group. This structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₁₂N₄O and a CAS number of 1315366-86-9. It features a morpholine ring substituted with a 1H-1,2,4-triazole moiety linked via a methylene bridge. The hydrochloride form enhances its solubility in water, making it suitable for various biological assays and applications.

Antimicrobial Properties

Research indicates that compounds containing triazole rings often exhibit significant antifungal and antibacterial properties. Specifically, 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride has shown promising results in inhibiting the growth of various pathogens. For instance:

- Antifungal Activity : The compound was tested against several fungal strains, demonstrating effective inhibition at varying concentrations.

- Antibacterial Activity : In vitro studies revealed that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound's mechanism of action is primarily attributed to its ability to interact with specific enzymes. Preliminary studies suggest that it may function as an enzyme inhibitor or ligand in biochemical assays. For example:

- Target Proteins : Interaction studies have indicated potential binding affinity with enzymes involved in metabolic pathways, leading to inhibition of their activity .

The mechanism by which 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride exerts its biological effects involves the formation of hydrogen bonds between the triazole ring and target enzymes or receptors. This interaction can disrupt various biochemical pathways, resulting in observed biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential. Below is a table summarizing some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(1H-1,2,3-triazol-1-ylmethyl)morpholine | Similar morpholine and triazole structure | Different triazole isomer; may exhibit different biological activities |

| 2-(dimethyl-1H-1,2,4-triazol-1-ylmethyl)morpholine | Contains dimethyl substitution on triazole | Altered lipophilicity may affect bioavailability |

| 5-(morpholinomethyl)-1H-tetrazole | Contains tetrazole instead of triazole | Potentially different pharmacological profiles |

This comparison highlights the distinct structural features that may confer unique biological properties to 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : A study focused on the inhibition of human cytomegalovirus (HCMV) protease using aryl triazole inhibitors showed that derivatives similar to 2-(1H-1,2,4-triazol-1-ylmethyl)morpholine hydrochloride could effectively inhibit viral replication at IC50 values ranging from 41–334 µM .

- Anticancer Potential : Another investigation explored the anticancer properties of triazole-containing compounds. The findings suggested that derivatives could modulate cancer cell growth through targeted enzyme inhibition .

- Biochemical Assays : Research involving biochemical assays demonstrated that this compound could serve as a valuable ligand for various receptors involved in disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.